2-Amino-3-boronopropanoic acid
Description
2-Amino-3-boronopropanoic acid is a non-proteinogenic amino acid featuring a boron atom at the third carbon of the propanoic acid backbone. Its structure combines the amino group (-NH₂) at the second carbon with a boronic acid (-B(OH)₂) group at the third carbon (Figure 1). This unique boron substitution imparts distinct physicochemical properties, including enhanced Lewis acidity and the ability to form reversible covalent bonds with diols or hydroxyl-containing biomolecules. Such characteristics make it a candidate for applications in medicinal chemistry, catalysis, and molecular recognition systems.
Properties
CAS No. |
108082-89-9 |
|---|---|
Molecular Formula |
C3H8BNO4 |
Molecular Weight |
132.91 |
IUPAC Name |
2-amino-3-boronopropanoic acid |
InChI |
InChI=1S/C3H8BNO4/c5-2(3(6)7)1-4(8)9/h2,8-9H,1,5H2,(H,6,7) |
InChI Key |
VZWKSNBNZYZQBJ-UHFFFAOYSA-N |
SMILES |
B(CC(C(=O)O)N)(O)O |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-boronopropanoic acid can be achieved through various methods. One common approach involves the use of umpolung AlaB reagents, which allow for the reversal of polarity at the β-carbon. This method enables the formation of 2-Amino-3-boronopropanoic acid through cross-coupling reactions . Another method involves the late-stage hydroboration of alkene or alkyne peptides and peptoids on solid-phase peptide synthesis (SPPS) resins . This approach provides regio- and stereoselective incorporation of the boronic acid group into peptides.
Industrial Production Methods
Industrial production of 2-Amino-3-boronopropanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-boronopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and halide reagents for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Carbon-carbon bonded products, such as biaryl compounds.
Scientific Research Applications
2-Amino-3-boronopropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-boronopropanoic acid involves its ability to form reversible covalent bonds with various Lewis bases. This property allows it to interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool for probing molecular interactions . The boronic acid group in 2-Amino-3-boronopropanoic acid can also participate in Lewis acid-base interactions, which can modulate protein function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-3-boronopropanoic acid with structurally related amino acids, emphasizing substituent effects, functional properties, and applications:
Functional Group Analysis
- Boron vs. Phosphonate: The boronic acid group (-B(OH)₂) in 2-amino-3-boronopropanoic acid exhibits reversible covalent binding to diols, unlike the phosphonate group (-PO₃H₂), which mimics phosphate anions irreversibly .
- Aromatic vs. Aliphatic Substituents: Compounds like 2-amino-3-(3-bromophenyl)propanoic acid leverage aromatic rings for π-π stacking, whereas aliphatic boron derivatives prioritize solubility and metabolic stability.
Critical Notes and Limitations
Synthetic Challenges: Boron-containing amino acids require stringent anhydrous conditions to prevent hydrolysis of the -B(OH)₂ group.
Safety and Handling : Many analogs (e.g., halogenated derivatives) require specialized handling due to toxicity (e.g., bromophenyl compounds ).
Validation : Pharmacological applications remain speculative without in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
